

Characterization of 2-Nitro-5-(trifluoromethoxy)benzoic Acid: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name:	2-Nitro-5-(trifluoromethoxy)benzoic acid
Cat. No.:	B060611

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characterization of **2-Nitro-5-(trifluoromethoxy)benzoic acid** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this document focuses on a predicted characterization based on established spectroscopic principles and a comparison with closely related, experimentally characterized analogues.

Executive Summary

2-Nitro-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough structural confirmation is paramount for its use in research and development. This guide outlines the expected ^1H NMR, ^{13}C NMR, and mass spectral data for the target compound and compares it with data from structurally similar molecules. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own characterization efforts.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted NMR and MS data for **2-Nitro-5-(trifluoromethoxy)benzoic acid** and compare it with the experimental data of selected analogues. The predictions are based on the known effects of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) functional groups on the benzene ring.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Compound	Aromatic Protons (ppm)	Carboxylic Acid Proton (ppm)	Solvent
2-Nitro-5-(trifluoromethoxy)benzoic acid (Predicted)	~8.3-8.5 (d, H-3), ~7.8-8.0 (dd, H-4), ~7.6-7.8 (d, H-6)	~10-13	DMSO-d ₆
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid	8.70 (d, J = 2.2 Hz, 1H), 8.40 (d, J = 2.2 Hz, 1H)	-	DMSO-d ₆
2-Nitrobenzoic acid	8.15 (dd, 1H), 7.90 (td, 1H), 7.75 (td, 1H), 7.68 (dd, 1H)	~13.5	DMSO-d ₆
2-Fluoro-5-nitrobenzoic acid	8.45 (dd, 1H), 8.35 (ddd, 1H), 7.55 (t, 1H)	-	CDCl ₃

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Compound	C=O (ppm)	C-NO ₂ (ppm)	C-OCF ₃ (ppm)	Aromatic Carbons (ppm)	OCF ₃ (ppm)	Solvent
2-Nitro-5-(trifluoromethoxy)benzoic acid (Predicted)				~135, ~128, ~125, ~122, ~120	~120 (q)	DMSO-d ₆
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid	164.3	149.7				

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